molecular formula C14H15NO2S B097095 Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 15854-08-7

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No. B097095
CAS RN: 15854-08-7
M. Wt: 261.34 g/mol
InChI Key: GOQSMGNEJVWZIG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H15NO2S . It’s a derivative of thiophene, a sulfur-containing heterocycle that is often used in pharmaceuticals and organic semiconductors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO2S/c1-3-18-14(17)11-10(9-6-4-8(2)5-7-9)12-13(16)15-19-12/h4-7,15H,3H2,1-2H3 . This indicates that the molecule contains a thiophene ring substituted with an ethyl carboxylate group, an amino group, and a methylphenyl group .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is 261.3394 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 401.5±45.0 °C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Anticancer Activity

Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which are similar to Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, have shown anticancer activity .

Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is particularly important in the field of electronics.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This has significant implications for display technology.

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . This helps in the protection and longevity of materials.

Anti-Atherosclerotic Properties

Thiophene derivatives exhibit anti-atherosclerotic properties . This could potentially lead to the development of new treatments for atherosclerosis, a disease where plaque builds up inside arteries.

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care and follow all safety protocols.

properties

IUPAC Name

ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSMGNEJVWZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351642
Record name ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15854-08-7
Record name ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4-p-tolylthiophene-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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